
Mmae-smcc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MMAE-SMCC, also known as monomethyl auristatin E-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, is a compound used in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells. MMAE is a potent antimitotic agent, while SMCC is a linker that connects MMAE to antibodies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of MMAE-SMCC involves the conjugation of monomethyl auristatin E to an antibody via the SMCC linker. The process typically includes the following steps:
Activation of the Antibody: The antibody is first reduced to expose thiol groups.
Linker Attachment: The SMCC linker is then attached to the antibody through a reaction with the thiol groups.
Drug Conjugation: Finally, MMAE is conjugated to the antibody-linker complex.
The reaction conditions often involve mild temperatures and pH levels to maintain the integrity of the antibody and the drug .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as hydrophobic interaction chromatography and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
MMAE-SMCC primarily undergoes conjugation reactions. The key reactions include:
Thiol-Maleimide Conjugation: The maleimide group in SMCC reacts with thiol groups on the antibody.
Amide Bond Formation: The amine group of MMAE forms an amide bond with the activated ester group of SMCC.
Common Reagents and Conditions
Reducing Agents: Tris(2-carboxyethyl)phosphine (TCEP) is commonly used to reduce disulfide bonds in antibodies.
Buffers: Phosphate-buffered saline (PBS) is often used to maintain pH levels during reactions.
Major Products
The major product of these reactions is the this compound-antibody conjugate, which retains the cytotoxic properties of MMAE while being targeted to specific cancer cells .
Wissenschaftliche Forschungsanwendungen
MMAE-SMCC has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in the study of bioconjugation techniques and linker chemistry.
Biology: Employed in the development of targeted therapies for cancer treatment.
Wirkmechanismus
MMAE-SMCC exerts its effects through the following mechanism:
Targeting: The antibody component of the conjugate binds to specific antigens on the surface of cancer cells.
Internalization: The conjugate is internalized by the cancer cell.
Drug Release: Inside the cell, the linker is cleaved by cathepsin, releasing MMAE.
Cytotoxic Action: MMAE inhibits cell division by blocking the polymerization of tubulin, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
MMAE-SMCC is compared with other ADC linkers and payloads:
Brentuximab Vedotin: Uses a similar linker and payload but targets different antigens.
Trastuzumab Emtansine: Utilizes a different cytotoxic agent (DM1) and linker (N-succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate).
Uniqueness
This compound is unique due to its high potency and specificity in targeting cancer cells, making it a valuable tool in cancer therapy .
Eigenschaften
Molekularformel |
C58H89N7O14S |
|---|---|
Molekulargewicht |
1140.4 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C58H89N7O14S/c1-13-35(6)51(42(77-11)30-47(69)63-28-17-20-41(63)53(78-12)36(7)54(72)59-37(8)52(71)39-18-15-14-16-19-39)62(10)57(75)49(33(2)3)60-55(73)50(34(4)5)61(9)44(66)27-29-80-43-31-48(70)64(56(43)74)32-38-21-23-40(24-22-38)58(76)79-65-45(67)25-26-46(65)68/h14-16,18-19,33-38,40-43,49-53,71H,13,17,20-32H2,1-12H3,(H,59,72)(H,60,73)/t35-,36+,37+,38?,40?,41-,42+,43?,49-,50-,51-,52+,53+/m0/s1 |
InChI-Schlüssel |
KPJLIFRLZIUVFO-AREODUGYSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCSC3CC(=O)N(C3=O)CC4CCC(CC4)C(=O)ON5C(=O)CCC5=O |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCSC3CC(=O)N(C3=O)CC4CCC(CC4)C(=O)ON5C(=O)CCC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


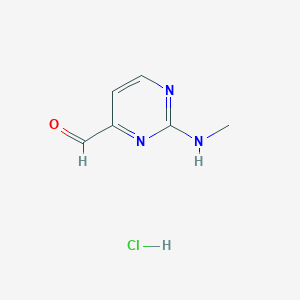
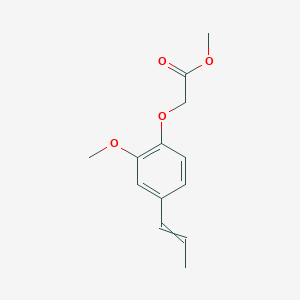

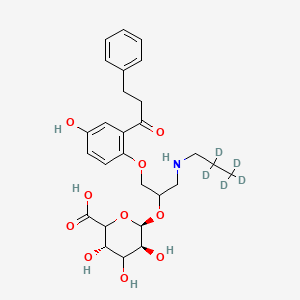




![2-(hydroxymethyl)-6-[[(1S,9R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12431714.png)
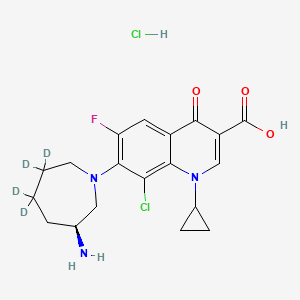
![{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid](/img/structure/B12431728.png)

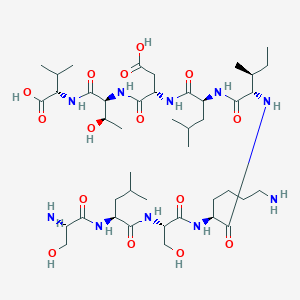
![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B12431754.png)
